molecular formula C19H30N2 B14546679 1-Decyl-2,5-dimethyl-1H-benzimidazole CAS No. 62316-64-7

1-Decyl-2,5-dimethyl-1H-benzimidazole

Cat. No.: B14546679
CAS No.: 62316-64-7
M. Wt: 286.5 g/mol
InChI Key: IVBKMXTZDCBLNE-UHFFFAOYSA-N
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Description

1-Decyl-2,5-dimethyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Decyl-2,5-dimethyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of o-phenylenediamine with decanal in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-2,5-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the benzimidazole ring.

Scientific Research Applications

1-Decyl-2,5-dimethyl-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in medicinal chemistry.

    Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of materials with specific properties, such as dyes, sensors, and catalysts.

Mechanism of Action

The mechanism of action of 1-Decyl-2,5-dimethyl-1H-benzimidazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Decyl-2,5-dimethyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-Methylbenzimidazole: Similar structure but with a methyl group at the 2-position instead of a decyl group.

    5,6-Dimethylbenzimidazole: Contains two methyl groups at the 5 and 6 positions, lacking the decyl substituent.

    1-Decylbenzimidazole: Similar structure but without the dimethyl substituents.

Properties

CAS No.

62316-64-7

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

1-decyl-2,5-dimethylbenzimidazole

InChI

InChI=1S/C19H30N2/c1-4-5-6-7-8-9-10-11-14-21-17(3)20-18-15-16(2)12-13-19(18)21/h12-13,15H,4-11,14H2,1-3H3

InChI Key

IVBKMXTZDCBLNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C(=NC2=C1C=CC(=C2)C)C

Origin of Product

United States

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